2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide
Overview
Description
2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide is a chemical compound with the molecular formula C16H16BrNO2 and a molecular weight of 334.21 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a bromine atom, a phenethyloxy group, and an acetamide group .
Preparation Methods
The synthesis of 2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide typically involves the reaction of 3-(phenethyloxy)aniline with bromoacetyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation: The phenethyloxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide group can be reduced to form amines under specific conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate .
Scientific Research Applications
2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal chemistry: The compound is investigated for its potential therapeutic properties and its ability to interact with biological targets.
Industrial applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenethyloxy group play crucial roles in binding to these targets, leading to the modulation of their activity. The acetamide group can also participate in hydrogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide can be compared with other similar compounds, such as:
2-Bromo-N-phenylacetamide: Lacks the phenethyloxy group, making it less versatile in terms of chemical reactivity.
N-[3-(Phenethyloxy)phenyl]acetamide: Lacks the bromine atom, reducing its potential for nucleophilic substitution reactions.
2-Bromo-N-[3-(methoxy)phenyl]acetamide: Contains a methoxy group instead of a phenethyloxy group, which alters its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[3-(2-phenylethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-12-16(19)18-14-7-4-8-15(11-14)20-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPKJKSVCKZFPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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